molecular formula C22H26O5 B14205037 Diethyl (3-hydroxy-1,3-diphenylpropyl)propanedioate CAS No. 850010-51-4

Diethyl (3-hydroxy-1,3-diphenylpropyl)propanedioate

Cat. No.: B14205037
CAS No.: 850010-51-4
M. Wt: 370.4 g/mol
InChI Key: GZCCCADADMNAKL-UHFFFAOYSA-N
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Description

Diethyl (3-hydroxy-1,3-diphenylpropyl)propanedioate is an organic compound with a complex structure that includes both ester and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (3-hydroxy-1,3-diphenylpropyl)propanedioate typically involves the esterification of 3-hydroxy-1,3-diphenylpropyl alcohol with diethyl malonate. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then neutralized and the product is extracted using an organic solvent .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and automated systems can help in scaling up the production while maintaining the quality of the product .

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-hydroxy-1,3-diphenylpropyl)propanedioate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (3-hydroxy-1,3-diphenylpropyl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl (3-hydroxy-1,3-diphenylpropyl)propanedioate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Similar in structure but lacks the hydroxyl and phenyl groups.

    Ethyl acetoacetate: Contains a keto group instead of a hydroxyl group.

    Methyl 3-hydroxy-3-phenylpropanoate: Similar but with a different ester group.

Uniqueness

Diethyl (3-hydroxy-1,3-diphenylpropyl)propanedioate is unique due to the presence of both hydroxyl and phenyl groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

850010-51-4

Molecular Formula

C22H26O5

Molecular Weight

370.4 g/mol

IUPAC Name

diethyl 2-(3-hydroxy-1,3-diphenylpropyl)propanedioate

InChI

InChI=1S/C22H26O5/c1-3-26-21(24)20(22(25)27-4-2)18(16-11-7-5-8-12-16)15-19(23)17-13-9-6-10-14-17/h5-14,18-20,23H,3-4,15H2,1-2H3

InChI Key

GZCCCADADMNAKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(CC(C1=CC=CC=C1)O)C2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

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